molecular formula C22H19N3O2 B4200105 1-[7-Methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-A]pyrimidin-6-YL]ethan-1-one

1-[7-Methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-A]pyrimidin-6-YL]ethan-1-one

Cat. No.: B4200105
M. Wt: 357.4 g/mol
InChI Key: LUJVARIWDBPZPO-UHFFFAOYSA-N
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Description

1-[7-Methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-A]pyrimidin-6-YL]ethan-1-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-A]pyrimidin-6-YL]ethan-1-one typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. For instance, the reaction may involve the use of ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazoles in ethanol with acetic acid as a catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

1-[7-Methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-A]pyrimidin-6-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[7-Methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-A]pyrimidin-6-YL]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-Methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-A]pyrimidin-6-YL]ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase by interacting with the Molybdenum-Oxygen-Sulfur (MOS) complex, a key component of the enzyme . This inhibition reduces the production of uric acid, which is beneficial in treating hyperuricemia and gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-Methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-A]pyrimidin-6-YL]ethan-1-one is unique due to its specific pyrazolo[1,5-a]pyrimidine structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit xanthine oxidase with high potency makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-[7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-19(16(2)26)13-23-22-21(17-9-5-3-6-10-17)20(24-25(15)22)14-27-18-11-7-4-8-12-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJVARIWDBPZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)COC3=CC=CC=C3)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.